8-Gingerol

Catalog No.
S516422
CAS No.
23513-08-8
M.F
C19H30O4
M. Wt
322.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-Gingerol

CAS Number

23513-08-8

Product Name

8-Gingerol

IUPAC Name

(5S)-5-hydroxy-1-(4-hydroxy-3-methoxyphenyl)dodecan-3-one

Molecular Formula

C19H30O4

Molecular Weight

322.4 g/mol

InChI

InChI=1S/C19H30O4/c1-3-4-5-6-7-8-16(20)14-17(21)11-9-15-10-12-18(22)19(13-15)23-2/h10,12-13,16,20,22H,3-9,11,14H2,1-2H3/t16-/m0/s1

InChI Key

BCIWKKMTBRYQJU-INIZCTEOSA-N

SMILES

CCCCCCC[C@H](O)CC(CCC1=CC=C(O)C(OC)=C1)=O

Solubility

Soluble in DMSO

Synonyms

8-Gingerol

Canonical SMILES

CCCCCCCC(CC(=O)CCC1=CC(=C(C=C1)O)OC)O

Isomeric SMILES

CCCCCCC[C@@H](CC(=O)CCC1=CC(=C(C=C1)O)OC)O

Description

The exact mass of the compound (8)-Gingerol is 322.2144 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Alcohols - Fatty Alcohols - Supplementary Records. It belongs to the ontological category of phenols in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

(8)-Gingerol is a pungent, bioactive compound found in ginger (Zingiber officinale Roscoe). It is one of the major components of ginger, but less abundant than its close relative 6-gingerol []. Research suggests (8)-Gingerol possesses various properties that make it interesting for scientific exploration. Here's a breakdown of some key areas of investigation:

Anti-inflammatory and Antioxidant Effects

(8)-Gingerol exhibits anti-inflammatory and antioxidant properties []. Studies have shown it can inhibit the enzyme COX-2, which plays a role in inflammation. Additionally, (8)-Gingerol has been shown to be a free radical scavenger, helping protect cells from oxidative damage []. This potential dual action makes (8)-Gingerol a candidate for research into various inflammatory conditions.

8-Gingerol is a phenolic compound primarily found in fresh ginger (Zingiber officinale), known for its pungent flavor and potential health benefits. It is one of the several gingerol analogs, including 6-gingerol and 10-gingerol, and is characterized by the chemical formula C19H30O4. This compound contributes to the distinctive spicy taste of ginger and is present in various concentrations across different ginger species. Upon heating or drying, 8-gingerol can undergo dehydration reactions to form shogaols, which are more pungent than gingerols .

8-Gingerol is thermally unstable and can undergo several chemical transformations:

  • Dehydration: When exposed to heat, 8-gingerol can convert to shogaols, which have enhanced pungency. This reaction is significant in food processing and cooking .
  • Conjugation: After oral administration, 8-gingerol is metabolized primarily through glucuronidation and sulfation, leading to the formation of conjugates that are excreted in urine .
  • Oxidation: In biological systems, 8-gingerol can be oxidized, affecting its bioactivity and pharmacokinetics .

8-Gingerol exhibits a range of biological activities that contribute to its therapeutic potential:

  • Anti-inflammatory Effects: It has been shown to inhibit pro-inflammatory cytokines and enzymes, suggesting a role in managing inflammatory conditions .
  • Antioxidant Properties: The compound scavenges free radicals, thereby reducing oxidative stress in cells .
  • Anticancer Activity: Research indicates that 8-gingerol may induce apoptosis in cancer cells by modulating various signaling pathways, including those related to cell survival and death .
  • Metabolic Effects: It has been linked to improved metabolic health, potentially aiding in weight management and glucose regulation .

The synthesis of 8-gingerol can occur through both natural extraction and synthetic methods:

  • Natural Extraction: Typically obtained from ginger rhizomes through solvent extraction methods. The process involves using organic solvents to isolate the compound from plant material .
  • Synthetic Approaches: Various synthetic routes have been explored, including the use of phenolic compounds as starting materials. These methods often involve multiple steps of functional group modifications to achieve the desired structure .

Research on interaction studies involving 8-gingerol suggests:

  • Drug Interactions: It may affect the metabolism of certain drugs through modulation of cytochrome P450 enzymes, though its impact appears minimal compared to other compounds .
  • Synergistic Effects: Studies indicate that combining 8-gingerol with other phytochemicals may enhance its bioactivity, particularly in anti-cancer applications .

Several compounds share structural similarities with 8-gingerol, notably:

CompoundChemical FormulaUnique Features
6-GingerolC17H26O4Most studied gingerol with significant anti-cancer properties.
10-GingerolC19H30O4Exhibits similar biological activities but varies in potency.
6-ShogaolC17H24O3More potent than gingerols; formed upon heating ginger.
8-ShogaolC19H28O4Derived from 8-gingerol; has distinct pharmacological effects.

Uniqueness of 8-Gingerol:
While sharing similar structural features with other gingerols and shogaols, 8-gingerol distinguishes itself through specific pharmacological activities that target various cellular pathways involved in inflammation and cancer progression. Its unique balance between flavor profile and health benefits makes it a notable compound within the ginger family.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

322.21440943 g/mol

Monoisotopic Mass

322.21440943 g/mol

Heavy Atom Count

23

Appearance

Oil

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

LB0IJB138K

GHS Hazard Statements

Aggregated GHS information provided by 66 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (42.42%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (57.58%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (42.42%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (42.42%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

23513-08-8

Wikipedia

(8)-gingerol

Dates

Modify: 2023-08-15
1: Bernard M, Furlong SJ, Power Coombs MR, Hoskin DW. Differential Inhibition of T Lymphocyte Proliferation and Cytokine Synthesis by [6]-Gingerol, [8]-Gingerol, and [10]-Gingerol. Phytother Res. 2015 Nov;29(11):1707-13. doi: 10.1002/ptr.5414. PubMed PMID: 26178781.
2: Alam P. Densitometric HPTLC analysis of 8-gingerol in Zingiber officinale extract and ginger-containing dietary supplements, teas and commercial creams. Asian Pac J Trop Biomed. 2013 Aug;3(8):634-8; discussion 637-8. doi: 10.1016/S2221-1691(13)60128-8. PubMed PMID: 23905021; PubMed Central PMCID: PMC3703557.
3: Huang HC, Chou YC, Wu CY, Chang TM. [8]-Gingerol inhibits melanogenesis in murine melanoma cells through down-regulation of the MAPK and PKA signal pathways. Biochem Biophys Res Commun. 2013 Aug 23;438(2):375-81. doi: 10.1016/j.bbrc.2013.07.079. PubMed PMID: 23892040.
4: Lu J, Guan S, Shen X, Qian W, Huang G, Deng X, Xie G. Immunosuppressive activity of 8-gingerol on immune responses in mice. Molecules. 2011 Mar 22;16(3):2636-45. doi: 10.3390/molecules16032636. PubMed PMID: 21441866.
5: Dugasani S, Pichika MR, Nadarajah VD, Balijepalli MK, Tandra S, Korlakunta JN. Comparative antioxidant and anti-inflammatory effects of [6]-gingerol, [8]-gingerol, [10]-gingerol and [6]-shogaol. J Ethnopharmacol. 2010 Feb 3;127(2):515-20. doi: 10.1016/j.jep.2009.10.004. PubMed PMID: 19833188.
6: Wang W, Li CY, Wen XD, Li P, Qi LW. Simultaneous determination of 6-gingerol, 8-gingerol, 10-gingerol and 6-shogaol in rat plasma by liquid chromatography-mass spectrometry: Application to pharmacokinetics. J Chromatogr B Analyt Technol Biomed Life Sci. 2009 Mar 15;877(8-9):671-9. doi: 10.1016/j.jchromb.2009.01.021. PubMed PMID: 19201263.
7: Zick SM, Djuric Z, Ruffin MT, Litzinger AJ, Normolle DP, Alrawi S, Feng MR, Brenner DE. Pharmacokinetics of 6-gingerol, 8-gingerol, 10-gingerol, and 6-shogaol and conjugate metabolites in healthy human subjects. Cancer Epidemiol Biomarkers Prev. 2008 Aug;17(8):1930-6. doi: 10.1158/1055-9965.EPI-07-2934. PubMed PMID: 18708382; PubMed Central PMCID: PMC2676573.
8: Schwertner HA, Rios DC. High-performance liquid chromatographic analysis of 6-gingerol, 8-gingerol, 10-gingerol, and 6-shogaol in ginger-containing dietary supplements, spices, teas, and beverages. J Chromatogr B Analyt Technol Biomed Life Sci. 2007 Sep 1;856(1-2):41-7. PubMed PMID: 17561453.
9: Kobayashi M, Ishida Y, Shoji N, Ohizumi Y. Cardiotonic action of [8]-gingerol, an activator of the Ca++-pumping adenosine triphosphatase of sarcoplasmic reticulum, in guinea pig atrial muscle. J Pharmacol Exp Ther. 1988 Aug;246(2):667-73. PubMed PMID: 2457078.

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